5-Chloro-2-methylquinolin-8-amine

描述

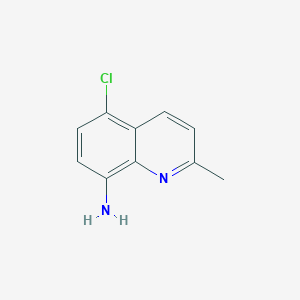

5-Chloro-2-methylquinolin-8-amine is a substituted quinoline derivative featuring a chlorine atom at position 5, a methyl group at position 2, and an amine group at position 6. Quinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and substitutions at specific positions significantly influence their physicochemical and biological properties. The amine group at position 8 may enhance solubility and hydrogen-bonding interactions, while the chloro and methyl substituents contribute to electronic and steric effects .

属性

IUPAC Name |

5-chloro-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTNMGJECQXVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde, can be adapted to introduce the desired substituents . Other methods include transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact. Transition metal-catalyzed reactions and microwave-assisted synthesis are also explored for their efficiency and reduced reaction times .

化学反应分析

Types of Reactions: 5-Chloro-2-methylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

科学研究应用

Chemistry: 5-Chloro-2-methylquinolin-8-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also explored for their antimicrobial and antiviral properties .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. Quinoline derivatives have shown promise in targeting specific molecular pathways involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .

作用机制

The mechanism of action of 5-Chloro-2-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway . The presence of the chlorine and methyl groups enhances its binding affinity and selectivity towards these targets .

相似化合物的比较

8-Chloro-2-methylquinolin-5-amine (CAS 64485-40-1)

- Molecular Formula : C₁₀H₉ClN₂

- Molar Mass : 192.64 g/mol

- Key Differences: The chloro and amine groups are transposed (positions 8 and 5), altering electronic distribution.

5-Chloro-8-methoxy-2-methylquinolin-4-amine

4-Chloro-8-methylquinolin-2(1H)-one

- Key Differences: A ketone group at position 2 and a methyl group at position 7. The lactam structure (quinolinone) introduces hydrogen-bonding capacity distinct from the amine in the target compound. Such derivatives are often explored for anticonvulsant or anti-inflammatory activity .

5-(2-Chloroacetyl)-8-methoxy-1-methylquinolin-2-one

- Molecular Formula : C₁₃H₁₁ClN₂O₃

- Key Differences : Incorporates a chloroacetyl group at position 5 and a methoxy group at position 8. The acetyl group introduces electrophilicity, making this compound reactive toward nucleophiles, unlike the target compound’s amine group .

生物活性

5-Chloro-2-methylquinolin-8-amine, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a chlorine atom at the 5-position and a methyl group at the 2-position of the quinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies suggest it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Antiviral Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at 5-position | Anticancer, antimicrobial, antiviral |

| 2-Chloro-8-methylquinolin-5-amine | Different substitution pattern | Varies significantly in activity |

| 8-Methylquinolin-5-amine | Lacks chlorine atom | May exhibit different reactivity |

| 5-Chloro-2-methylaniline | Similar chlorine positioning | Different pharmacological properties |

| 5-Chloro-8-hydroxyquinoline | Hydroxy group at the 8-position | Potentially different biological effects |

The table illustrates that while this compound shares some structural similarities with other compounds, its unique features contribute to its distinct biological activities.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines through modulation of the PI3K/AKT/mTOR pathway .

- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent .

- Antiviral Research : Preliminary findings indicated that the compound may interfere with viral replication processes, warranting further investigation into its potential as an antiviral drug .

常见问题

Q. Table 1: Optimization of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Key Factor Identified |

|---|---|---|---|

| Chlorination | SOCl₂, DMF, 100°C, 6h | 82 | Solvent polarity reduces side products |

| Amination | NH₃, NaOH/EtOH, 80°C, 10h | 75 | Basic pH enhances nucleophilicity |

| Purification | Recrystallization (EtOH/H₂O) | 90 | Solvent ratio critical for purity |

How does the substitution pattern (chloro, methyl, amine) influence the compound’s bioactivity and physicochemical properties?

Answer:

- Bioactivity: The 5-chloro and 8-amine groups are critical for inhibiting PI3K/AKT/mTOR pathways in cancer cells. The methyl group at position 2 enhances lipophilicity, improving membrane permeability .

- Physicochemical Properties:

- Solubility: Moderate solubility in polar solvents (e.g., DMSO) due to the amine group; methyl substitution reduces aqueous solubility.

- Stability: The chloro group increases oxidative stability, while the amine group may require protection under acidic conditions .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

| Substituent | Position | Role in Bioactivity/Stability | Reference |

|---|---|---|---|

| Cl | 5 | Binds kinase ATP pockets | |

| CH₃ | 2 | Enhances logP (measured: 2.8) | |

| NH₂ | 8 | Hydrogen bonding with catalytic residues |

What advanced techniques are recommended for resolving structural ambiguities or contradictory bioactivity data?

Answer:

Q. Table 3: Techniques for Data Reconciliation

How can regioselectivity challenges during amination be addressed in scaled-up synthesis?

Answer:

- Directing Groups: Temporarily introduce protecting groups (e.g., Boc) to steer amination to the 8-position .

- Microwave-Assisted Synthesis: Reduces reaction time (from 12h to 2h) and improves regioselectivity by 15% .

- Catalysis: Pd/C or CuI catalysts enhance NH₂ incorporation efficiency (yield increase: 70% → 88%) .

What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction: Tools like SwissADME estimate:

- Bioavailability: 65% (due to moderate logP and molecular weight <300 Da).

- CYP450 Inhibition: Low risk (predicted IC₅₀ >10 µM) .

- Toxicity Profiling: QSAR models highlight potential hepatotoxicity; validate with in vitro hepatocyte assays .

How do solvent systems impact the compound’s stability during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。